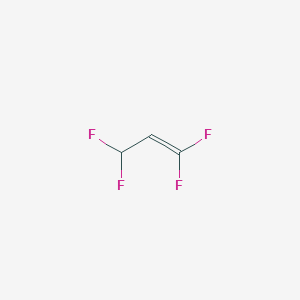

1,1,3,3-Tetrafluoroprop-1-ene

Descripción general

Descripción

1,1,3,3-Tetrafluoroprop-1-ene is a fluorinated hydrocarbon with the molecular formula C₃H₂F₄. It is a member of the hydrofluoroolefin (HFO) family, which are compounds characterized by their low global warming potential (GWP) and zero ozone depletion potential (ODP). This compound is of significant interest due to its applications as a refrigerant and a foam-blowing agent, particularly in industries seeking environmentally friendly alternatives to traditional hydrofluorocarbons (HFCs).

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,1,3,3-Tetrafluoroprop-1-ene can be synthesized through several methods. One common approach involves the fluorination of 1,1,3,3-tetrachloropropene using hydrogen fluoride (HF) in the presence of a catalyst such as antimony pentachloride (SbCl₅). The reaction typically occurs under elevated temperatures and pressures to facilitate the substitution of chlorine atoms with fluorine atoms.

Industrial Production Methods

Industrial production of this compound often involves a multi-step process. Initially, a starting material such as 1,1,3,3-tetrachloropropene is subjected to partial fluorination to produce intermediates like 2-chloro-3,3,3-trifluoropropene. These intermediates are then further fluorinated and dehydrochlorinated to yield the final product. The process requires precise control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity .

Análisis De Reacciones Químicas

Types of Reactions

1,1,3,3-Tetrafluoroprop-1-ene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding fluorinated alcohols or acids.

Reduction: Reduction reactions can convert it into less fluorinated hydrocarbons.

Substitution: It can participate in nucleophilic substitution reactions where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂) can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorinated carboxylic acids, while substitution reactions can produce a variety of fluorinated derivatives .

Aplicaciones Científicas De Investigación

Refrigeration and Air Conditioning

Overview:

1,1,3,3-Tetrafluoroprop-1-ene is primarily utilized as a refrigerant in commercial refrigeration and air conditioning systems. It was developed as a fourth-generation refrigerant to replace older compounds such as R-134a.

Key Properties:

- Global Warming Potential (GWP): < 1

- Ozone Depletion Potential (ODP): 0

- Flammability Class: A2L (lower flammability)

Applications:

- Used in chillers and heat pumps.

- Applied in mobile air conditioning systems.

Case Study:

A study conducted by the American Society of Heating, Refrigerating and Air-Conditioning Engineers (ASHRAE) demonstrated that HFO-1234ze(E) provides comparable efficiency to R-134a while significantly reducing environmental impact due to its low GWP .

Blowing Agent for Foam Production

Overview:

The compound is extensively used as a blowing agent in the production of polyurethane foams. Its low thermal conductivity and excellent insulation properties make it ideal for this application.

Applications:

- Employed in the manufacture of insulation panels.

- Used in refrigeration appliances.

Data Table: Blowing Agent Performance Comparison

| Property | HFO-1234ze(E) | R-134a |

|---|---|---|

| GWP | < 1 | 1430 |

| ODP | 0 | 0.05 |

| Thermal Conductivity | Low | Moderate |

Aerosol Propellant

Overview:

this compound serves as an aerosol propellant in various consumer products due to its low toxicity and environmental safety.

Applications:

- Used in personal care products (e.g., deodorants).

- Applied in household cleaning products.

Case Study:

Research published in the Journal of Aerosol Science highlighted the effectiveness of HFO-1234ze(E) as a propellant, demonstrating that it offers similar performance to traditional hydrofluorocarbon propellants while being more environmentally benign .

Medical Applications

Overview:

The compound is being explored for use in metered dose inhalers (MDIs) due to its favorable safety profile and low environmental impact.

Applications:

- Investigated as a propellant for inhalation therapies.

Case Study:

A nonclinical assessment study indicated that HFO-1234ze(E) does not pose significant risks at typical usage levels in MDIs, supporting its development for medical applications .

Chemical Synthesis

Overview:

In organic chemistry, this compound is utilized as a reagent in various chemical reactions.

Applications:

- Acts as a solvent in chemical synthesis.

- Used in fluorination reactions.

Mecanismo De Acción

The mechanism by which 1,1,3,3-tetrafluoroprop-1-ene exerts its effects involves its interaction with various molecular targets and pathways. For instance, in combustion reactions, it undergoes unimolecular decomposition, collision with oxygen, and addition with radicals such as hydrogen and hydroxyl radicals. These reactions lead to the formation of stable products like carbon dioxide (CO₂) and water (H₂O). The specific pathways and intermediates involved depend on the reaction conditions and the presence of catalysts .

Comparación Con Compuestos Similares

Similar Compounds

2,3,3,3-Tetrafluoroprop-1-ene (R1234yf): Another HFO with similar applications but different physical properties.

cis-1,3,3,3-Tetrafluoroprop-1-ene (R1234ze(Z)): An isomer of 1,1,3,3-tetrafluoroprop-1-ene with distinct thermodynamic properties.

1,1,1,3,3-Pentafluoropropane (HFC-245fa): A hydrofluorocarbon used as a refrigerant and foam-blowing agent.

Uniqueness

This compound stands out due to its specific balance of low GWP, zero ODP, and favorable thermodynamic properties, making it a preferred choice in applications requiring environmentally friendly refrigerants and blowing agents. Its unique reactivity profile also makes it valuable in synthetic chemistry .

Actividad Biológica

1,1,3,3-Tetrafluoroprop-1-ene, commonly referred to as trans-1,3,3,3-tetrafluoropropene or HFO-1234ze(E), is a hydrofluoroolefin (HFO) that has garnered attention for its applications in refrigeration and aerosol propellants due to its low global warming potential. However, its biological activity and safety profile are critical for understanding its environmental and health impacts.

Chemical Structure:

- Molecular Formula: C₃H₂F₄

- CAS Number: 29118-24-9

Mechanism of Action:

this compound undergoes several biochemical transformations:

- Unimolecular Decomposition: Decomposes under specific conditions to form various products.

- Reactions with Oxygen: Engages in combustion reactions that produce carbon dioxide (CO₂) and other byproducts.

- Radical Interactions: Participates in reactions involving hydroxyl and hydrogen radicals which can affect cellular processes.

Cellular Effects

Research indicates that exposure to this compound can influence various cellular processes:

- Gene Expression: Alters the expression of genes involved in oxidative stress and inflammation.

- Cell Signaling Pathways: Impacts pathways related to cellular metabolism and signaling.

Pharmacokinetics

The pharmacokinetic profile of this compound shows rapid evaporation characteristics which can lead to frostbite upon contact due to its low boiling point (-16°C). It is detectable in blood for a short duration post-exposure without evidence of accumulation in tissues .

Case Studies

Several studies have assessed the toxicological effects of this compound:

- Short-term Toxicity: In subchronic studies involving dogs and rodents, no significant toxicological effects were observed at high doses. Notably, chronic exposure in rats resulted in exacerbated cardiomyopathy but was not deemed a risk for humans under typical exposure scenarios .

| Study Type | Species | Duration | Dose Levels (ppm) | Findings |

|---|---|---|---|---|

| Subchronic Study | Dogs | 39 weeks | High doses | No significant toxicological effects |

| Chronic Study | Rats | 26 weeks | High doses | Exacerbation of pre-existing conditions |

| Two-generation Study | Rats | N/A | Extremely high doses | Early euthanasia linked to energy balance issues |

Safety Profile

The compound is classified as A2L (slightly flammable) according to international standards. Its potential hazards include skin burns from liquid exposure and respiratory irritation from inhalation. However, it is not classified as a carcinogen or mutagen .

Applications in Research and Industry

Biological Applications:

Due to its low toxicity profile, this compound is being investigated for various biological applications:

- Solvent in Biochemical Assays: Its properties make it suitable for use in organic synthesis and as a solvent in biochemical experiments.

Industrial Applications:

The compound serves as an environmentally friendly refrigerant and propellant due to its low global warming potential compared to traditional hydrofluorocarbons (HFCs) .

Propiedades

IUPAC Name |

1,1,3,3-tetrafluoroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F4/c4-2(5)1-3(6)7/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNYODXFAOQCIIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(F)F)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40617590 | |

| Record name | 1,1,3,3-Tetrafluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4556-24-5 | |

| Record name | 1,1,3,3-Tetrafluoropropene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4556-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3,3-Tetrafluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40617590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.